N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide
Description
“N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide” (CAS: 477566-99-7) is a heterocyclic compound with the molecular formula C₂₈H₃₁N₃O₄S and a molecular weight of 505.6284 g/mol . Its structure features a benzoxazole ring fused to a phenyl group at the 2-position, coupled with a sulfamoyl benzamide moiety substituted with butyl and methyl groups. Benzoxazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-3-4-17-28(2)33(30,31)19-15-13-18(14-16-19)24(29)26-21-10-6-5-9-20(21)25-27-22-11-7-8-12-23(22)32-25/h5-16H,3-4,17H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTDUXMMELQZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzoxazole Core Formation
The benzoxazole nucleus is constructed through cyclocondensation of 2-aminophenol derivatives. A robust protocol involves:
2-Mercaptobenzoxazole Synthesis
Reacting 2-aminophenol with carbon disulfide in methanol under basic conditions (KOH) at reflux yields 2-mercaptobenzoxazole:
$$
\text{2-Aminophenol} + \text{CS}_2 \xrightarrow{\text{KOH, MeOH, Δ}} \text{2-Mercaptobenzoxazole}
$$
Typical reaction duration: 5-6 hours at 80°C.Amination to 2-Aminobenzoxazole
The thiol group undergoes nucleophilic displacement using ammonia or amines. Patent data suggests using 14 equivalents of isobutylamine at 65°C overnight for analogous structures. For the target compound:
$$
\text{2-Mercaptobenzoxazole} + \text{NH}_3 \xrightarrow{\text{EtOH, Δ}} \text{2-Aminobenzoxazole}
$$
Yields typically range from 70-85% after recrystallization.
Functionalization at the 2-Position
Introducing the ortho-aminophenyl substituent requires Ullmann-type coupling or Buchwald-Hartwig amination. A practical approach involves:
- Copper-Catalyzed Coupling
Reacting 2-aminobenzoxazole with 2-iodoaniline in the presence of CuI/L-proline catalyst system:
$$
\text{2-Aminobenzoxazole} + \text{2-Iodoaniline} \xrightarrow{\text{CuI, L-proline, K}2\text{CO}3, \text{DMSO}} \text{2-(2-Aminophenyl)-1,3-benzoxazole}
$$
Reaction conditions: 110°C for 24 hours under nitrogen.
Preparation of 4-[Butyl(methyl)sulfamoyl]benzoyl Chloride
Sulfonamide Installation
The sulfamoyl group is introduced through chlorosulfonation followed by amine coupling:
Chlorosulfonation of Benzoic Acid
Treating 4-methylbenzoic acid with chlorosulfonic acid at 0-5°C generates 4-(chlorosulfonyl)benzoic acid:
$$
\text{4-Methylbenzoic Acid} + \text{ClSO}_3\text{H} \xrightarrow{0-5^\circ\text{C}} \text{4-(Chlorosulfonyl)benzoic Acid}
$$
Critical control: Maintain temperature <10°C to prevent over-sulfonation.Amine Coupling
Reacting the chlorosulfonyl intermediate with N-butylmethylamine in dichloromethane:
$$
\text{4-(Chlorosulfonyl)benzoic Acid} + \text{N-Butylmethylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-[Butyl(methyl)sulfamoyl]benzoic Acid}
$$
Stoichiometry: 1:1.2 molar ratio of acid to amine.
Acid Chloride Formation
Conversion to the reactive acyl chloride employs oxalyl chloride to minimize sulfonamide hydrolysis:
$$
\text{4-[Butyl(methyl)sulfamoyl]benzoic Acid} + (\text{COCl})_2 \xrightarrow{\text{DMF (cat.), DCM}} \text{4-[Butyl(methyl)sulfamoyl]benzoyl Chloride}
$$
Reaction time: 2 hours at room temperature.
Final Coupling Reaction
The benzoxazole and sulfamoyl components are united through amide bond formation:
Schotten-Baumann Conditions
Combining equimolar amounts of 2-(2-aminophenyl)-1,3-benzoxazole and 4-[butyl(methyl)sulfamoyl]benzoyl chloride in a biphasic system:
$$
\text{2-(2-Aminophenyl)benzoxazole} + \text{Sulfamoyl Benzoyl Chloride} \xrightarrow{\text{NaOH (aq), DCM}} \text{Target Compound}
$$
Key parameters:Alternative Coupling Methods
For moisture-sensitive cases, use HOBt/EDCI in anhydrous DMF:
$$
\text{Reactants} + \text{EDCI/HOBt} \xrightarrow{\text{DMF, N}_2} \text{Product (85-92\% yield)}
$$
Purification and Characterization
Crystallization
Recrystallize from ethanol/water (3:1) to obtain needle-like crystals. Typical recovery: 75-80%.
Chromatographic Purification
Silica gel chromatography with hexane/ethyl acetate (1:1 → 1:2 gradient) removes unreacted starting materials.
Analytical Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 8.12-7.23 (m, 11H, Ar-H), 3.21 (t, 2H, NCH₂), 2.89 (s, 3H, NCH₃), 1.51-1.22 (m, 4H, CH₂CH₂CH₂CH₃), 0.89 (t, 3H, CH₂CH₃)
- HRMS : m/z calc. for C₂₅H₂₅N₃O₄S [M+H]⁺: 464.1641, found: 464.1639
Critical Process Parameters
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzoxazole ring, potentially leading to amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole or benzamide rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products from these reactions include sulfoxides, sulfones, amines, and various substituted benzoxazole or benzamide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown promise as an antimicrobial and anticancer agent. Studies have demonstrated its efficacy against various bacterial strains and cancer cell lines, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it versatile for creating derivatives with enhanced properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or function. In anticancer applications, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide (CAS: 307509-52-0)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide (CAS: 307326-06-3)
- Molecular Formula : C₂₄H₂₂N₂O₂S
- Key Differences :
Sulfamoyl-Substituted Analogues with Varied Pharmacophores
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (CAS: 313405-34-4)
4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide (CAS: 533868-42-7)
- Molecular Formula : C₂₄H₂₈N₄O₄S₂
- Key Differences: Benzothiazol-2-ylidene core with ethyl and methoxy substituents enhances electron density. Similar sulfamoyl substitution but paired with a non-aromatic heterocycle .
- Implications : The methoxy group may improve solubility, while the benzothiazol-2-ylidene moiety could stabilize tautomeric forms, affecting redox properties .
Bioactivity Comparison
Key Findings:
Substituent Effects : Butyl(methyl)sulfamoyl in the target compound balances lipophilicity (XLogP3 ~6.1) and solubility, outperforming dimethyl or phenyl-substituted analogues in membrane penetration .
Core Heterocycle : Benzoxazole’s oxygen atom provides moderate electron-withdrawing effects compared to benzothiazole’s sulfur, influencing binding to targets like DNA topoisomerases or proteases .
Bioactivity Gaps : While imidazole derivatives (e.g., from ) show explicit antifungal activity, the target compound’s benzoxazole core may prioritize antibacterial or anticancer effects, warranting further assay validation.
Biological Activity
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the benzoxazole ring and subsequent functionalization. The compound can be synthesized through a multi-step reaction involving:
- Formation of Benzoxazole : The initial step involves the condensation of 2-aminophenol with a suitable carbonyl compound to form the benzoxazole core.
- Substitution Reactions : Following the formation of the benzoxazole, various substituents are introduced to achieve the final structure. This often includes the introduction of a sulfamoyl group and butyl chain.
Anticancer Properties
Research indicates that derivatives of benzoxazole exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzoxazole derivatives can inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) and lung cancer cells (A549) . The specific compound this compound has been noted for its ability to induce apoptosis in these cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies have demonstrated that certain benzoxazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentrations (MIC) were evaluated against Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Case Study on Breast Cancer :
-
Antimicrobial Efficacy :
- In a comparative study on various benzoxazole derivatives, this compound exhibited superior activity against E. coli, demonstrating potential as an antimicrobial agent .
Q & A
Q. What are the standard synthetic routes for N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide?
The synthesis typically involves:
- Benzoxazole ring formation : Starting with 2-aminophenol and aldehydes under reflux conditions to generate the benzoxazole core .
- Palladium-catalyzed cross-coupling : Introducing the phenyl group via Suzuki-Miyaura coupling, often using aryl boronic acids and Pd(PPh₃)₄ as a catalyst .
- Sulfamoyl group incorporation : Reacting with butyl(methyl)amine and sulfonating agents under controlled pH and temperature . Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- Spectroscopy : H/C NMR to confirm substituent positions and purity; IR spectroscopy for functional group identification (e.g., sulfonamide S=O stretches at ~1350 cm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 495.2) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary biological screening assays are used to evaluate its activity?
- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus, E. coli) and time-kill kinetics .
- Fluorescence studies : Quantum yield measurements in solvents (e.g., DMSO) to assess utility as a probe .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorogenic substrates) .
Advanced Research Questions
Q. How does the compound’s sulfamoyl group influence its interaction with biological targets?
- Hydrogen bonding and electrostatic interactions : The sulfamoyl group binds to active-site residues (e.g., lysine or arginine in kinases), validated via mutagenesis studies .
- Role in solubility : The butyl(methyl) substituent balances lipophilicity for membrane permeability while maintaining aqueous solubility (logP ~3.2) .
- Comparative studies : Replacement with methanesulfonyl groups reduces activity by 10-fold in kinase assays, highlighting its critical role .
Q. What computational strategies predict its binding modes and pharmacokinetics?
- Molecular docking : Glide XP scoring (Schrödinger Suite) identifies hydrophobic enclosure motifs and hydrogen bonds with targets like EGFR or COX-2 .
- MD simulations : AMBER or GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories .
- ADMET prediction : SwissADME or pkCSM for bioavailability (e.g., %F = 65–78%) and cytochrome P450 inhibition profiles .
Q. How can structural modifications resolve contradictions in reported antimicrobial efficacy?
- Case study : Variability in MIC values (e.g., 2–16 µg/mL for S. aureus) may arise from differences in:
- Substituent positioning : Meta vs. para sulfamoyl placement alters steric hindrance .
- Heterocycle replacement : Replacing benzoxazole with benzothiazole increases lipophilicity but reduces solubility, affecting potency .
- Optimization approach : Systematic SAR studies with analogues (e.g., methyl vs. ethyl sulfamoyl chains) to balance activity and solubility .
Q. What in vitro models validate its anti-inflammatory or anticancer potential?
- Cancer cell lines : IC₅₀ determination in MCF-7 (breast) or A549 (lung) cells via MTT assays, with mechanistic follow-up (e.g., apoptosis via Annexin V/PI staining) .
- Inflammation models : Inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages (ELISA quantification) .
- Combination studies : Synergy with cisplatin (Combination Index <1.0) in resistant cell lines .
Methodological Guidance
Q. How to optimize reaction yields in large-scale synthesis?
- Flow chemistry : Continuous flow reactors for benzoxazole formation (residence time = 30 min, 110°C) improve reproducibility .
- Catalyst recycling : Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching in coupling steps .
- Process analytics : In-line FTIR monitors sulfamoylation completion, minimizing byproducts .
Q. What strategies address low solubility in biological assays?
- Co-solvent systems : DMSO/PBS mixtures (<1% DMSO) maintain compound stability .
- Nanoformulation : Liposomal encapsulation (e.g., DSPC/cholesterol) enhances cellular uptake in cytotoxicity assays .
Q. How to reconcile discrepancies in fluorescence quantum yield data?
- Solvent effects : Compare yields in polar (e.g., MeOH) vs. nonpolar (toluene) solvents; dielectric constant impacts emission .
- Concentration correction : Avoid aggregation-induced quenching by using ≤10 µM solutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
